3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL
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Overview
Description
3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent . The piperidine group can be introduced via a substitution reaction using piperidine and a suitable leaving group on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. The piperidine group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(piperidin-1-YL)pyridine
- 4-Fluoro-2-(piperidin-1-YL)pyridine
- 3-Fluoro-4-(piperidin-1-YL)pyridine
Uniqueness
3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL is unique due to the specific positioning of the fluorine atom and the hydroxyl group on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
3-fluoro-2-piperidin-1-yl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAABTDSMFOJSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C=CN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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